

An In-depth Technical Guide to 1-adamantyl(piperidin-1-yl)methanone

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Compound of Interest

Compound Name: Adamantan-1-yl-piperidin-1-yl-methanone

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Abstract

1-adamantyl(piperidin-1-yl)methanone is a synthetic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a carbonyl bridge.^{[1][2]} This unique molecular architecture has positioned it as a compound of interest in medicinal chemistry and drug discovery. The lipophilic and stable adamantane moiety is a well-established pharmacophore found in numerous approved drugs, where it can influence bioavailability and target engagement.^[3] Coupled with the versatile piperidine scaffold, a common element in centrally active pharmaceuticals, this compound presents potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of 1-adamantyl(piperidin-1-yl)methanone, with a focus on its hypothesized role as a cannabinoid receptor modulator and its structural relation to antiviral agents. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles established methodologies for its synthesis and evaluation based on closely related analogues.

Chemical and Physical Properties

1-adamantyl(piperidin-1-yl)methanone is a white crystalline solid.^[1] Its rigid, three-dimensional adamantane core contributes to a high melting point and significant lipophilicity, properties that can enhance its ability to cross biological membranes.

Property	Value	Reference
IUPAC Name	1-adamantyl(piperidin-1-yl)methanone	[2]
Other Names	N-(1-adamantylcarbonyl)piperidine, adamantanyl piperidyl ketone	[2]
CAS Number	22508-49-2	[2]
Molecular Formula	C ₁₆ H ₂₅ NO	[1][2]
Molecular Weight	247.38 g/mol	[2]
Appearance	White crystalline solid	[1]

Synthesis

The synthesis of 1-adamantyl(piperidin-1-yl)methanone is typically achieved through the formation of an amide bond between an activated adamantane carboxylic acid derivative and piperidine. A common and efficient method involves the use of 1-adamantane carbonyl chloride.

Experimental Protocol: Synthesis of 1-adamantyl(piperidin-1-yl)methanone

This protocol is based on a general method for the preparation of adamantyl carboxamides.[4]

Materials:

- 1-Adamantane carbonyl chloride
- Piperidine
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- PS-Trisamine resin (for purification)

- Ethyl acetate
- Silica gel for column chromatography

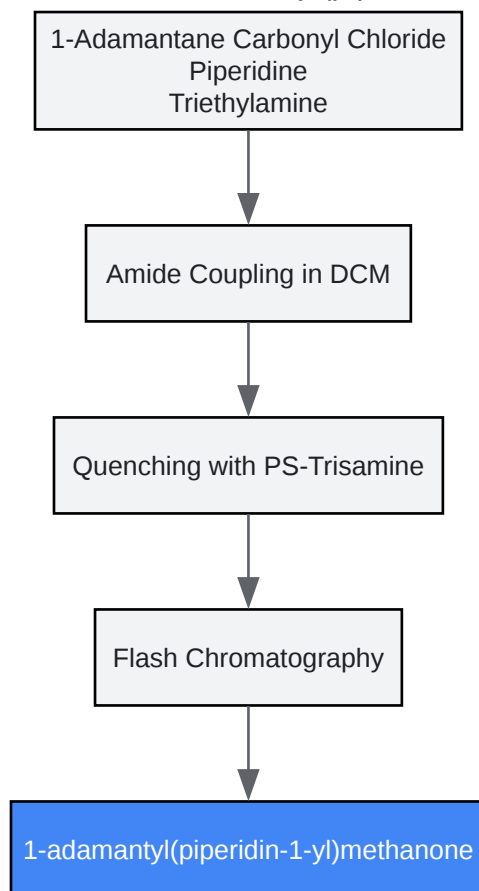
Procedure:

- To a solution of 1-adamantane carbonyl chloride (1.0 equivalent) in dry dichloromethane (DCM), add triethylamine (1.1 equivalents).
- To this mixture, add piperidine (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.
- Stir the reaction mixture at ambient temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add PS-Trisamine resin to the reaction mixture to scavenge unreacted acyl chloride and acidic byproducts.
- Stir for an additional 2 hours at room temperature.
- Filter the mixture to remove the resin.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an ethyl acetate-DCM gradient elution to yield the desired 1-adamantyl(piperidin-1-yl)methanone.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Synthesis Workflow for 1-adamantyl(piperidin-1-yl)methanone

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Caption: A generalized workflow for the synthesis of 1-adamantyl(piperidin-1-yl)methanone.

Potential Biological Activity and Pharmacological Evaluation

While direct experimental data for 1-adamantyl(piperidin-1-yl)methanone is not extensively available in peer-reviewed literature, its structural components suggest potential biological activities, primarily as a cannabinoid receptor modulator and as an antiviral agent.

Cannabinoid Receptor Activity (Hypothesized)

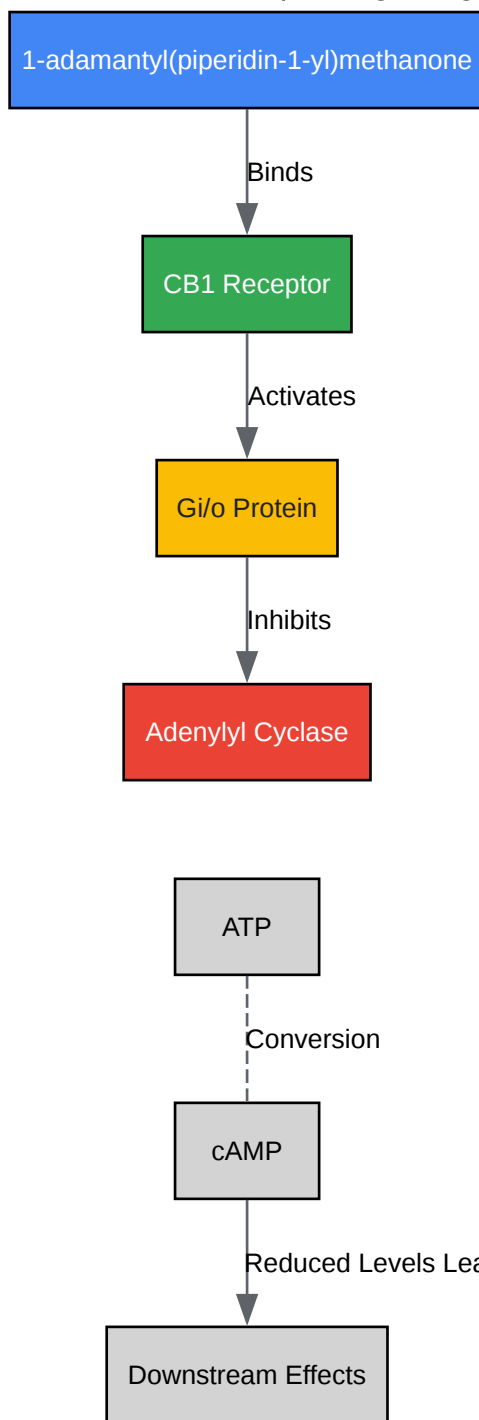
The adamantyl group has been successfully incorporated into cannabinoid ligands to enhance receptor affinity and selectivity.^{[5][6]} Adamantyl-containing cannabinoids have shown robust

affinity for the CB1 receptor.^{[5][7]} It is hypothesized that 1-adamantyl(piperidin-1-yl)methanone may act as a CB1 receptor agonist.

Signaling Pathway:

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding to the CB1 receptor is expected to initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Hypothesized CB1 Receptor Signaling Pathway



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Caption: Hypothesized signaling cascade upon agonist binding to the CB1 receptor.

Experimental Protocol: CB1 Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

- Membrane preparations from cells expressing the human CB1 receptor
- [³H]CP55,940 (radioligand)
- Test compound (1-adamantyl(piperidin-1-yl)methanone)
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
- Non-specific binding control (e.g., WIN 55,212-2)
- 96-well plates
- Scintillation fluid and counter

Procedure:

- In a 96-well plate, combine the cell membrane preparation, [³H]CP55,940, and varying concentrations of the test compound in the binding buffer.
- For total binding, omit the test compound.
- For non-specific binding, add a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).
- Incubate the plate at 30°C for 60 minutes.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the bound radioactivity using a scintillation counter.

- Calculate the specific binding and determine the K_i value for the test compound using competitive binding analysis software.

Antiviral Activity (Hypothesized)

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against influenza A virus by targeting the M2 proton channel.[8] The incorporation of a piperidine ring in adamantane structures has been explored for antiviral drug development.[9][10] While the specific antiviral activity of 1-adamantyl(piperidin-1-yl)methanone has not been reported, its structural similarity to known antiviral compounds warrants investigation.

Experimental Protocol: Antiviral Plaque Reduction Assay

This is a standard assay to evaluate the ability of a compound to inhibit viral replication.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock
- Test compound (1-adamantyl(piperidin-1-yl)methanone)
- Cell culture medium
- Agarose overlay
- Crystal violet staining solution

Procedure:

- Seed MDCK cells in 6-well plates and grow to confluency.
- Infect the cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells.

- Overlay the cells with a mixture of cell culture medium, low-melting-point agarose, and varying concentrations of the test compound.
- Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible.
- Fix the cells and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control to determine the EC₅₀ value.

Summary and Future Directions

1-adamantyl(piperidin-1-yl)methanone is a synthetically accessible compound with a chemical structure that suggests potential for biological activity. Based on the established pharmacology of related adamantane and piperidine derivatives, the most promising areas for investigation are its effects on the cannabinoid system and its potential as an antiviral agent.

To date, there is a lack of published, peer-reviewed data on the specific biological activities and pharmacological profile of 1-adamantyl(piperidin-1-yl)methanone. Future research should focus on:

- **Quantitative Biological Evaluation:** Performing in vitro binding and functional assays to confirm and quantify its activity at cannabinoid receptors.
- **Antiviral Screening:** Evaluating its efficacy against a panel of viruses, particularly influenza strains.
- **In Vivo Studies:** If in vitro activity is confirmed, progressing to animal models to assess its pharmacokinetic properties, efficacy, and safety.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogues to understand the contribution of the adamantane, piperidine, and carbonyl components to its biological activity.

The generation of such data will be crucial in determining the therapeutic potential of this and related compounds for researchers and drug development professionals.

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